molecular formula C16H15N5O3 B2442111 4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide CAS No. 946378-94-5

4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide

Cat. No. B2442111
CAS RN: 946378-94-5
M. Wt: 325.328
InChI Key: WTAJMIKTZCCJHL-UHFFFAOYSA-N
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Description

The compound “4-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is related to several bioactive compounds, which have a wide range of applications in medicine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group attached to a benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, hydrazonoyl halides can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis of Novel Compounds

One area of research focuses on the synthesis of novel compounds for therapeutic applications. For example, new heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate have been synthesized, showcasing the importance of pyrimidine derivatives in developing new analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This research highlights the potential for compounds with a pyrimidine core to serve as templates for designing drugs with specific biological activities.

Material Science Applications

In material science, pyrimidine derivatives have been utilized in the development of compounds with unique properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. This is exemplified by the synthesis of pyridyl substituted benzamides that exhibit luminescent properties, demonstrating the versatility of pyrimidine derivatives in creating materials with potential applications in sensors and optoelectronic devices (Srivastava et al., 2017).

Antiviral and Anticancer Research

Pyrimidine derivatives have also been investigated for their antiviral and anticancer properties. For instance, new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their activity against hepatitis B virus (HBV), showcasing moderate to high activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Additionally, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, further illustrating the potential of pyrimidine derivatives in the development of new therapeutic agents (Rahmouni et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the bioactivity observed in structurally similar compounds . Additionally, the development of more efficient synthesis methods could also be a valuable area of research.

properties

IUPAC Name

4-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-20-14-12(15(23)21(2)16(20)24)11(7-8-18-14)19-10-5-3-9(4-6-10)13(17)22/h3-8H,1-2H3,(H2,17,22)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAJMIKTZCCJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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